Bienvenue dans la boutique en ligne BenchChem!

E 2078

Peptide Stability Enzymatic Degradation Pharmacokinetics

E 2078 is a uniquely engineered dynorphin A (1-8) analog delivering the metabolic stability absent in native peptides—completely cleared from primate blood within 30 min in vitro versus intact E 2078 detection in vivo. N-methylation at Tyr1/Arg7 shields the Tyr1-Gly2 and Arg6-Arg7 cleavage sites, achieving a 44.0-min in vivo half-life and CSF-measurable BBB penetration. With an ED50 of 0.75 mg/kg i.v. (2.5× more potent than morphine) and nanomolar IC50 across GPI, MVD, and RVD bioassays, E 2078 is the validated reference standard for KOR-targeted analgesic screening, ex vivo tissue pharmacology, and peptide stability/BBB transport studies.

Molecular Formula C50H81N15O9
Molecular Weight 1036.3 g/mol
CAS No. 103613-84-9
Cat. No. B1593395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE 2078
CAS103613-84-9
Synonyms1-N-Me-Tyr(1)-7-N-Me-Arg-8-N-Et-LeuNH2-dynorphin (1-8)
dynorphin (1-8), N-Me-Tyr(1)-N-Me-Arg(7)-N-Et-LeuNH2(8)-
dynorphin (1-8), N-methyltyrosyl(1)-N-methylarginyl(7)-N-ethylleucinamide(8)-
E 2078
E-2078
N-Me-Tyr-Gly-Gly-Phe-Leu-Arg-N-Me-Arg-Leu-NH-C2H5
N-methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide
Molecular FormulaC50H81N15O9
Molecular Weight1036.3 g/mol
Structural Identifiers
SMILESCCNC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)N(C)C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC
InChIInChI=1S/C50H81N15O9/c1-8-56-44(70)37(24-30(2)3)64-47(73)40(17-13-23-58-50(53)54)65(7)48(74)35(16-12-22-57-49(51)52)62-45(71)38(25-31(4)5)63-46(72)39(27-32-14-10-9-11-15-32)61-42(68)29-59-41(67)28-60-43(69)36(55-6)26-33-18-20-34(66)21-19-33/h9-11,14-15,18-21,30-31,35-40,55,66H,8,12-13,16-17,22-29H2,1-7H3,(H,56,70)(H,59,67)(H,60,69)(H,61,68)(H,62,71)(H,63,72)(H,64,73)(H4,51,52,57)(H4,53,54,58)/t35-,36-,37+,38-,39-,40-/m0/s1
InChIKeyJENWDDCMEATQSR-ONSKYXJOSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E 2078 (CAS 103613-84-9): A Stabilized Dynorphin A (1–8) Analog for Kappa Opioid Receptor Research and Peptide Stability Studies


E 2078, also known as (N-Me-Tyr1,N-Me-Arg7,D-Leu-NHEt8)-Dynorphin A (1–8), is a synthetic octapeptide analog of the endogenous opioid peptide dynorphin A (1–8) [1]. The compound features N-methyl modifications at Tyr1 and Arg7 residues, D-Leu substitution at position 8, and a C-terminal ethylamide cap [2]. E 2078 functions as a kappa opioid receptor (KOR) agonist and is specifically engineered for enhanced metabolic stability against enzymatic degradation compared to its native parent peptide [1].

Why E 2078 (103613-84-9) Cannot Be Substituted with Native Dynorphin A (1–8) or Unmodified KOR Peptides in Research Applications


Substitution of E 2078 with native dynorphin A (1–8) or other unmodified KOR peptide agonists is scientifically invalid due to fundamental differences in metabolic stability and systemic bioavailability. Native dynorphin A (1–8) undergoes rapid proteolytic degradation in biological matrices, being completely cleared from rhesus monkey blood within 30 minutes of in vitro incubation [1]. In contrast, E 2078 incorporates N-methylation at positions 1 and 7 specifically designed to protect the Tyr1-Gly2 and Arg6-Arg7 cleavage sites [2], enabling detection of intact compound in vivo [3]. Furthermore, E 2078 demonstrates measurable blood-brain barrier penetration not observed with native peptide sequences [3], rendering substitution with generic KOR agonists inappropriate for studies requiring centrally active, metabolically stabilized peptide probes.

E 2078 (103613-84-9) Quantitative Differentiation Evidence: Comparative Data vs. Native Dynorphin A (1–8) and Reference Analgesics


E 2078 Metabolic Stability vs. Native Dynorphin A (1–8): In Vitro Blood Degradation Kinetics in Rhesus Monkey

E 2078 demonstrates marked metabolic stability in rhesus monkey blood compared to native dynorphin A (1–8). The native peptide is completely cleared from rhesus monkey blood after 30 minutes of in vitro incubation at 37°C, whereas E 2078 remains 91% intact under identical conditions [1]. Minor biotransformation products from E 2078, comprising E(1–4), E(1–5), and E(3–6) fragments, constituted less than 5% of total starting peptide material [1].

Peptide Stability Enzymatic Degradation Pharmacokinetics

E 2078 Analgesic Potency vs. Morphine: In Vivo Mouse Tail-Pinch ED50 Comparison

E 2078 demonstrates 2.5-fold greater analgesic potency than morphine in the mouse tail-pinch test following intravenous administration. The ED50 for E 2078 was 0.75 mg/kg (i.v.), compared to 1.90 mg/kg (i.v.) for morphine under identical testing conditions [1]. This potency advantage is observed despite E 2078 being a peptide KOR agonist while morphine is a small-molecule mu-opioid receptor agonist, establishing E 2078 as a systemically active KOR-targeted analgesic with quantitatively meaningful efficacy.

Analgesia Antinociception Opioid Pharmacology

E 2078 In Vivo Elimination Half-Life in Non-Human Primates

E 2078 exhibits a measurable in vivo elimination half-life in rhesus monkeys following intravenous administration. Mass spectrometric analysis of serial blood samples established an apparent elimination half-life of 44.0 minutes in rhesus monkey blood, with no detectable biotransformation products observed in vivo [1]. The absence of detectable metabolites in vivo contrasts with in vitro findings where minor products constituted less than 5% of starting material [1].

Pharmacokinetics In Vivo Stability Non-Human Primate

E 2078 Functional Potency in Isolated Tissue Bioassays: Guinea Pig Ileum, Mouse Vas Deferens, and Rabbit Vas Deferens

E 2078 demonstrates nanomolar functional potency across three classical opioid bioassay systems. IC50 values were 0.3 nM in guinea pig ileum (GPI, µ/κ-sensitive), 7.4 nM in mouse vas deferens (MVD, δ-sensitive), and 2.6 nM in rabbit vas deferens (RVD, κ-selective) [1]. The lower IC50 in RVD relative to MVD indicates κ-receptor functional selectivity. In binding assays, E 2078 exhibited relatively high κ-receptor selectivity, consistent with its design as a KOR agonist [1].

KOR Agonist Ex Vivo Pharmacology Structure-Activity Relationship

E 2078 Blood-Brain Barrier Penetration in Non-Human Primates

E 2078 crosses the blood-brain barrier following systemic intravenous administration in rhesus monkeys. Mass spectrometric analysis of cerebrospinal fluid (CSF) samples collected after i.v. injection of E 2078 (10 mg/kg) confirmed the presence of intact E 2078 in the CSF, with no detectable biotransformation products in either blood or CSF [1]. This finding is consistent with the possibility that systemically administered E 2078 can produce centrally mediated behavioral and physiological effects [1].

CNS Penetration Blood-Brain Barrier Peptide Delivery

E 2078 KOR-Mediated Diuresis vs. U-69,593 in Rhesus Monkeys: Differential Route-Dependent Pharmacology

Subcutaneously administered E 2078 (0.056–1.8 mg/kg) produced dose-dependent diuresis in rhesus monkeys, an effect blocked by the opioid antagonist quadazocine (1 mg/kg), confirming κ-opioid receptor mediation [1]. However, E 2078 did not produce thermal antinociception following subcutaneous or intramuscular administration (up to 18 and 10 mg/kg, respectively), whereas it did produce antinociception by the intravenous route—though this effect was not blocked by quadazocine, indicating a non-KOR mechanism [1]. This route-dependent pharmacological profile differs from the non-peptidic KOR agonist U-69,593, which produced diuresis at 0.01–0.32 mg/kg (SC) under comparable conditions [1].

KOR Pharmacology In Vivo Efficacy Diuresis

E 2078 (103613-84-9) Recommended Research Applications Based on Quantitative Differentiation Evidence


In Vivo KOR Pharmacology Studies in Non-Human Primates Requiring CNS-Penetrant Peptide Agonists

E 2078 is uniquely suited for in vivo KOR pharmacology studies in rhesus monkeys due to its combination of metabolic stability (t₁/₂ = 44.0 minutes in vivo), blood-brain barrier penetration (detected in CSF following i.v. administration), and κ-opioid receptor functional activity. Unlike native dynorphin A (1–8) which is undetectable in vivo due to rapid proteolysis, E 2078 enables investigation of centrally mediated KOR effects following systemic administration [1] [2].

Analgesic Efficacy Studies Requiring Direct Comparison Against Morphine Benchmark

For preclinical analgesic screening programs requiring a validated KOR agonist comparator, E 2078 provides a quantitatively characterized reference compound with established 2.5-fold greater potency than morphine (ED50 = 0.75 mg/kg vs. 1.90 mg/kg i.v.) in the mouse tail-pinch model. This direct comparative data enables robust benchmarking of novel analgesic candidates against both μ-opioid (morphine) and κ-opioid (E 2078) mechanisms [3].

Ex Vivo Isolated Tissue Bioassays Requiring Stable KOR Agonist Reference Standard

E 2078 serves as an ideal reference standard for ex vivo isolated tissue bioassays (GPI, MVD, RVD) where peptide stability during extended incubation periods is essential. With IC50 values of 0.3 nM (GPI), 7.4 nM (MVD), and 2.6 nM (RVD), E 2078 maintains nanomolar potency across all three assays while resisting the enzymatic degradation that rapidly inactivates native dynorphin A (1–8) [3].

Peptide Metabolic Stability and Blood-Brain Barrier Transport Mechanism Studies

E 2078 provides a structurally defined, stable peptide probe for investigating the relationship between peptide sequence modifications (N-methylation, D-amino acid substitution, C-terminal amidation) and metabolic stability or blood-brain barrier transport. Its well-characterized stability profile—less than 5% biotransformation in vitro in primate blood and undetectable biotransformation products in vivo—enables quantitative assessment of peptide pharmacokinetics without confounding degradation artifacts [1] [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for E 2078

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.